

Technical Support Center: Navigating the Challenges of Selective MMP Inhibition

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(sulfanylmethyl)succinic acid

Cat. No.: B8654343

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals working on selective matrix metalloproteinase (MMP) inhibitors. The journey from a promising compound to a selective therapeutic is fraught with challenges, stemming from the high structural homology across the MMP family.^[1] This guide is designed to provide practical, in-depth solutions to common experimental hurdles and answer the complex questions that arise during your research.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific, hands-on problems you might encounter in the lab.

? Question 1: My lead compound shows potent inhibition of my target MMP, but it's non-selective and hits several other MMPs. Why is this happening and what can I do?

Answer:

This is the most common challenge in MMP inhibitor development.

- The "Why" - The Challenge of Homology: The root cause lies in the highly conserved nature of the MMP active site.[2][3] All MMPs are zinc-dependent endopeptidases with a catalytic domain that shares significant structural similarity.[4][5] Early-generation inhibitors, often featuring a strong zinc-binding group (ZBG) like a hydroxamate, potentially chelate the catalytic zinc.[1][6] While effective for inhibition, this approach offers little selectivity because the zinc-binding motif is common to all MMPs.[2]
- The "How-To" - Strategies for Improving Selectivity:
 - Exploit the S1' Pocket: While the catalytic zinc site is conserved, a key to achieving selectivity lies in targeting the adjacent substrate-binding pockets, particularly the S1' pocket.[7][8] This pocket shows the most significant variation in size, depth, and character across different MMPs. Designing moieties on your inhibitor that form specific interactions (e.g., hydrogen bonds, van der Waals forces) with unique residues in the S1' pocket of your target MMP is a primary strategy for gaining selectivity.
 - Rational Screening Cascade: Do not rely on single-point assays. Implement a tiered screening cascade.
 - Primary Screen: Test against your primary MMP target for initial potency (IC50).
 - Selectivity Panel: Immediately screen potent hits against a panel of closely related MMPs. The composition of this panel is critical. For example, if targeting MMP-13 (collagenase-3), you should include MMP-1 (collagenase-1), MMP-2 (gelatinase-A), and MMP-9 (gelatinase-B) to ensure selectivity against key family members.[7]
 - Counter-Screening: Include other metalloproteinases, like ADAMs (A Disintegrin and Metalloproteinase), in your panel. Off-target inhibition of enzymes like ADAM17 (TACE) has been linked to the side effects seen in early clinical trials.[9]
 - Modify the Zinc-Binding Group (ZBG): The choice of ZBG itself can modulate selectivity. [10][11] While hydroxamates are potent, they are often associated with poor selectivity.[11] Consider exploring alternative ZBGs like carboxylates, phosphinates, or novel heterocyclic scaffolds that may form less promiscuous interactions with the zinc ion and surrounding residues.[9][12]

? Question 2: My inhibitor is potent in biochemical (enzyme) assays but shows little to no activity in my cell-based assays. What's going on?

Answer:

This "in vitro-in vivo" disconnect is a frequent and frustrating hurdle. The cellular environment introduces several new variables not present in a purified enzyme assay.

- The "Why" - Barriers to Cellular Efficacy:
 - Cell Permeability: The most likely culprit is that your compound cannot efficiently cross the cell membrane to reach intracellular or pericellular MMPs.
 - Protein Binding: In cell culture media containing serum, your inhibitor may be binding avidly to proteins like albumin, reducing the free concentration available to inhibit the target MMP.
 - Efflux Pumps: Cells possess active efflux transporters (e.g., P-glycoprotein) that can pump your compound back out of the cell, preventing it from reaching an effective intracellular concentration.
 - Inhibitor Stability: The compound may be unstable in the complex environment of cell culture media, degrading before it can act on the target.[\[13\]](#)
- The "How-To" - Troubleshooting Cellular Activity:
 - Assess Physicochemical Properties: Evaluate the Lipinski's Rule of Five properties of your compound. Poor solubility or a high molecular weight can be indicators of low permeability.
 - Run a Serum-Shift Assay: Determine the IC₅₀ of your inhibitor in the standard biochemical assay buffer and then repeat the assay in the presence of 10% Fetal Bovine Serum (FBS) or 1 mg/mL Bovine Serum Albumin (BSA). A significant rightward shift (e.g., >5-fold increase) in the IC₅₀ value indicates that protein binding is a major issue.
 - Use Cell Permeability Assays: Employ standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get a quantitative measure of your compound's ability to cross a lipid membrane.

- **Modify Assay Conditions:** Try running your cell-based assay in serum-free or low-serum (e.g., 0.5-1%) media for a short duration to minimize protein binding effects. This can help confirm if serum is the primary issue.

? **Question 3:** I'm seeing high variability and poor reproducibility in my IC50 values from my fluorescence-based inhibition assay. How can I improve my assay quality?

Answer:

Reproducibility is the cornerstone of reliable drug discovery. Variability often points to issues with assay setup and execution.

- **The "Why" - Sources of Assay Noise:**
 - **Enzyme Activity:** The activity of recombinant MMPs can vary between batches, after freeze-thaw cycles, or with storage time.
 - **Substrate Concentration:** The IC50 value of a competitive inhibitor is dependent on the substrate concentration. If you are not precisely at or below the Michaelis-Menten constant (K_m) of the substrate, your IC50 values will be skewed.
 - **Incubation Times:** Pre-incubation time of the enzyme with the inhibitor and the reaction time after adding the substrate must be kept consistent.
 - **Reagent Preparation:** Inconsistent buffer pH, improper reconstitution of lyophilized reagents, or serial dilution errors can introduce significant variability.[\[14\]](#)
- **The "How-To" - Standardizing Your Assay:**
 - **Validate Enzyme Activity:** Before starting an inhibitor screen, always run a control experiment to determine the specific activity of your current enzyme lot. Aliquot your enzyme upon arrival to minimize freeze-thaw cycles.[\[14\]](#)
 - **Determine the K_m of Your Substrate:** You must experimentally determine the K_m for your specific enzyme-substrate pair under your exact assay conditions. Set your substrate concentration at the K_m value for inhibition assays.

- Optimize Incubation Times: Systematically test different pre-incubation times (enzyme + inhibitor) to ensure the binding has reached equilibrium before starting the reaction.
- Use a Robust Plate Layout: Always include the following controls on every plate:
 - No-Enzyme Control: Substrate + buffer only (to measure background fluorescence).
 - Enzyme Control (100% Activity): Enzyme + substrate + vehicle (e.g., DMSO).
 - Inhibitor Control (0% Activity): Enzyme + substrate + a known, potent pan-MMP inhibitor (e.g., GM6001 or NNGH).
- Check for Compound Interference: Some compounds can be fluorescent themselves or can quench the fluorescence of the substrate/product, leading to false positives or negatives. Always run a control with your compound and substrate without the enzyme to check for this.

Part 2: In-Depth FAQs - Conceptual Challenges

This section tackles the broader scientific questions that underpin the field.

? Question 4: Why did so many broad-spectrum MMP inhibitors fail in clinical trials, and what was learned?

Answer:

The failure of early broad-spectrum MMP inhibitors in late-stage clinical trials, particularly for cancer, was a major setback but provided invaluable lessons for the field.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- The "Why" - Reasons for Clinical Failure:
 - Lack of Selectivity and Off-Target Effects: This was the primary reason.[\[18\]](#)[\[19\]](#) The first-generation inhibitors were designed to target the highly conserved catalytic site, resulting in the inhibition of many MMP family members.[\[3\]](#) We now know that some MMPs have protective, or "good," functions, such as anti-tumor or anti-inflammatory roles.[\[3\]](#) Broad-spectrum inhibition blocked these protective MMPs alongside the "bad" ones, sometimes even accelerating disease progression.[\[3\]](#)

- Dose-Limiting Toxicity: The most significant side effect was a debilitating musculoskeletal syndrome (MSS), characterized by joint pain, inflammation, and tendonitis.[7][20] This toxicity was a direct result of the lack of inhibitor specificity, impacting normal tissue remodeling processes governed by MMPs.[21]
- Poor Pharmacokinetics: Many of the early compounds had low bioavailability and were rapidly metabolized, making it difficult to maintain a therapeutic concentration in patients. [1][21]
- Flawed Clinical Trial Design: Inhibitors were often tested in patients with advanced, late-stage cancers.[3] However, the primary role of many MMPs in cancer is to facilitate early-stage processes like invasion and angiogenesis. By the time the disease was advanced, the window for effective MMP inhibition may have already passed.[3][22]
- The Key Lesson: The central takeaway was that selectivity is paramount.[23] The field shifted its entire focus from broad-spectrum inhibition to developing highly selective inhibitors that target a single, disease-relevant MMP while sparing the others.[24]

? Question 5: Beyond active site inhibition, what are the next-generation strategies for achieving MMP selectivity?

Answer:

Moving beyond the traditional zinc-chelation approach has opened up exciting new avenues for developing highly specific inhibitors.[15][16]

- The "How-To" - Advanced Strategies:
 - Allosteric Inhibition: This is one of the most promising strategies. Allosteric inhibitors do not bind to the active site but to a secondary site (exosite) on the enzyme.[7] This binding induces a conformational change that inactivates the enzyme. Because exosites are much less conserved across the MMP family than the active site, allosteric inhibitors can achieve exceptional selectivity.[18][19] For example, a highly selective antibody inhibitor of MMP-9 was developed that binds to an allosteric site and is effective in preclinical models without the toxicity of broad-spectrum inhibitors.[18][19]

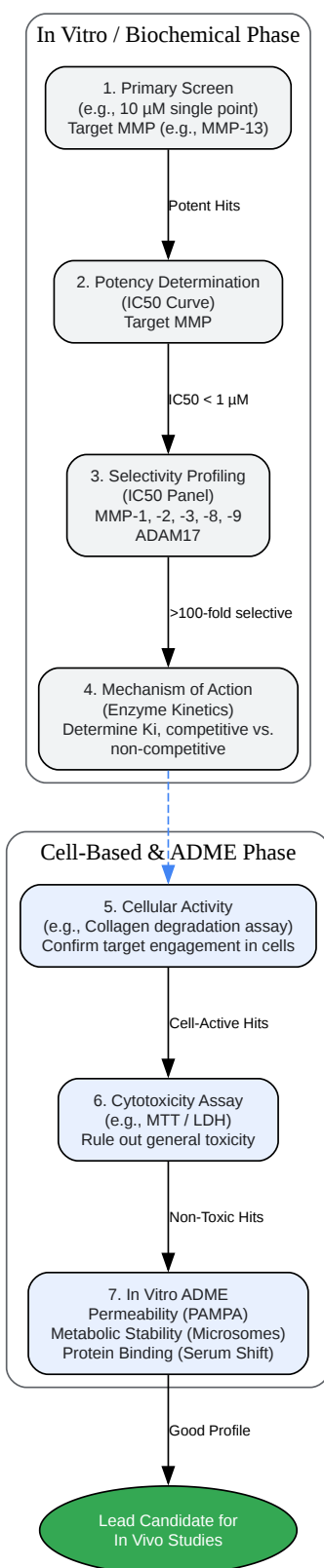
- Targeting the Hemopexin Domain: For many MMPs, the hemopexin-like (PEX) domain is crucial for recognizing and degrading complex substrates like triple-helical collagen.[4][5] This domain is also involved in protein-protein interactions and homodimerization (e.g., MMP-9). Developing molecules (small molecules or biologics) that disrupt the function of the PEX domain can inhibit specific substrate degradation without touching the catalytic site, offering another layer of selectivity.
- Antibody-Based Inhibitors: Monoclonal antibodies and single-domain antibodies (nanobodies) can be engineered to bind with exquisite specificity to unique surface epitopes on a target MMP.[23][25] They can be designed to block the active site, interfere with substrate binding, or act as allosteric inhibitors, providing a versatile and highly selective platform.[2][3]

Part 3: Key Protocols & Data Visualization

To ensure robust and reproducible results, standardized protocols and clear data presentation are essential.

Experimental Workflow: A Modern Screening Cascade for Selective MMP Inhibitors

The goal is to efficiently identify potent, selective, and cell-active compounds while eliminating non-viable candidates early.



[Click to download full resolution via product page](#)

Caption: A tiered screening cascade for identifying selective MMP inhibitors.

Protocol: Standard Fluorogenic MMP Inhibition Assay

This protocol provides a framework for determining the IC₅₀ value of a test compound against a specific MMP.

Materials:

- Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.
- Recombinant Human MMP: (e.g., MMP-13), activated as per manufacturer's instructions.
- Fluorogenic Substrate: (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂), with a known K_m value.
- Test Compound: Dissolved in 100% DMSO.
- Positive Control Inhibitor: (e.g., NNGH or GM6001).
- 96-well black, flat-bottom plate.
- Fluorescence plate reader.

Procedure:

- Preparation: Warm all reagents to room temperature. Prepare serial dilutions of your test compound in 100% DMSO (e.g., from 10 mM down to 0.1 μM).
- Reaction Setup: In the 96-well plate, add the following to each well in this order:
 - 50 μL of Assay Buffer.
 - 1 μL of test compound dilution in DMSO (this results in a 2% final DMSO concentration). For controls, add 1 μL of DMSO (Enzyme Control) or 1 μL of Positive Control Inhibitor.
 - 24 μL of Assay Buffer.
 - 25 μL of diluted MMP enzyme (prepare a working stock in Assay Buffer to yield a final concentration that gives a linear reaction rate for at least 30-60 minutes).

- Pre-incubation: Mix the plate gently on a shaker. Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Prepare a 5X substrate stock solution in Assay Buffer. Add 25 μ L of this 5X substrate solution to each well to initiate the reaction (final substrate concentration should be at its K_m).
- Kinetic Measurement: Immediately place the plate in the fluorescence plate reader (pre-warmed to 37°C). Read the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 60 seconds for 30 minutes.
- Data Analysis:
 - For each well, calculate the reaction rate (slope) from the linear portion of the kinetic curve (RFU/min).
 - Normalize the rates by setting the average rate of the Enzyme Control (DMSO only) wells to 100% activity and the average rate of the background (no enzyme) wells to 0% activity.
 - Plot the percent inhibition versus the log of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Visualization: Selectivity Profile of a Hypothetical Inhibitor

A clear table is the best way to present selectivity data.

MMP Target	IC50 (nM)	Fold Selectivity (vs. MMP-13)
MMP-13 (Target)	15	-
MMP-1	8,500	567x
MMP-2	> 10,000	> 667x
MMP-3	4,300	287x
MMP-8	6,200	413x
MMP-9	> 10,000	> 667x
ADAM17	> 20,000	> 1333x

Caption: Example selectivity profile for a promising MMP-13 inhibitor, demonstrating high selectivity against other key metalloproteinases.

References

- Laronha, H., Carpinteiro, I., Portugal, J., Azul, A., Polido, M., Petrova, K. T., Salema-Oom, M., & Caldeira, J. (2020). Challenges in Matrix Metalloproteinases Inhibition. *Biomolecules*, 10(5), 717. [\[Link\]](#)
- Nuti, E., Tuccinardi, T., & Rossello, A. (2007). Matrix Metalloproteinase Inhibitors: New Challenges in the Era of Post Broad-Spectrum Inhibitors. *Current Pharmaceutical Design*, 13(20), 2087-2100. [\[Link\]](#)
- Ingentaconnect. (2007). Matrix Metalloproteinase Inhibitors: New Challenges in the Era of Post Broad-Spectrum Inhibitors. [\[Link\]](#)
- Laronha, H., et al. (2020). Challenges in matrix metalloproteinases inhibition. *Biomolecules*. [\[Link\]](#)
- Kleifeld, O., & Koudinov, A. (2020). Challenges with matrix metalloproteinase inhibition and future drug discovery avenues. *Expert Opinion on Drug Discovery*, 15(11), 1297-1309. [\[Link\]](#)

- Radisky, E. S., et al. (2021). Designed loop extension followed by combinatorial screening confers high specificity to a broad matrix metalloproteinase inhibitor. *Proceedings of the National Academy of Sciences*, 118(23). [\[Link\]](#)
- Agrawal, A., et al. (2008). Zinc-binding groups modulate selective inhibition of MMPs. *ChemMedChem*, 3(5), 812-20. [\[Link\]](#)
- Wikipedia. (n.d.). Metalloprotease inhibitor. [\[Link\]](#)
- Laronha, H., & Caldeira, J. (2020). Structure and Function of Human Matrix Metalloproteinases. *Cells*, 9(5), 1076. [\[Link\]](#)
- Agrawal, A., et al. (2008). Zinc-Binding Groups Modulate Selective Inhibition of MMPs. *ChemMedChem*. [\[Link\]](#)
- Jurkowski, W., et al. (2024). Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. *International Journal of Molecular Sciences*, 25(2), 1145. [\[Link\]](#)
- Nuti, E., et al. (2018). Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors. *International Journal of Molecular Sciences*, 19(11), 3462. [\[Link\]](#)
- Khan, S., et al. (2022). Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach. *Frontiers in Molecular Biosciences*, 9, 831934. [\[Link\]](#)
- Obchoei, S., et al. (2018). Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody. *Journal of Biological Chemistry*, 293(19), 7230-7242. [\[Link\]](#)
- Patsnap. (2024). What are the new molecules for MMP1 inhibitors?. Patsnap Synapse. [\[Link\]](#)
- Winer, A., Adams, S., & Mignatti, P. (2018). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures Into Future Successes. *Molecular Cancer Therapeutics*, 17(6), 1147-1155. [\[Link\]](#)
- ResearchGate. (n.d.). The screening cascade. [\[Link\]](#)

- Marshall, D. C., et al. (2015). Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer. PLoS ONE, 10(5), e0127063. [\[Link\]](#)
- ResearchGate. (n.d.). Identification of Non-Zinc Binding Inhibitors of MMP-2 Through Virtual Screening and Subsequent Rescoring. [\[Link\]](#)
- Laronha, H., & Caldeira, J. (2020). Structure and Function of Human Matrix Metalloproteinases. DigitalCommons@University of Nebraska - Lincoln. [\[Link\]](#)
- Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Petros, 8(5), 14. [\[Link\]](#)
- Krogfelt, K. A., et al. (2000). Structural differences of matrix metalloproteinases. Homology modeling and energy minimization of enzyme-substrate complexes. Journal of Molecular Modeling, 6(6), 394-406. [\[Link\]](#)
- Bertini, I., et al. (2004). Bioinformatic Comparison of Structures and Homology-Models of Matrix Metalloproteinases. Journal of Proteome Research, 3(1), 133-143. [\[Link\]](#)
- Bertini, I., et al. (2004). Bioinformatic comparison of structures and homology-models of matrix metalloproteinases. Journal of Proteome Research, 3(1), 133-43. [\[Link\]](#)
- Verma, R. P., & Hansch, C. (2020). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. Medicinal Research Reviews, 40(4), 1251-1281. [\[Link\]](#)
- Marshall, D. C., et al. (2015). Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer. PLOS ONE, 10(5), e0127063. [\[Link\]](#)
- de la Torre, B. G., & Albericio, F. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Molecules, 26(15), 4543. [\[Link\]](#)
- Yarris, L. (2013). Berkeley Lab Researchers Find New Clue to Clinical Trial Failures of MMP Cancer Therapies. Berkeley Lab News Center. [\[Link\]](#)

- Patsnap. (2024). What are the therapeutic applications for MMP1 inhibitors?. Patsnap Synapse. [\[Link\]](#)
- Decicco, C. P., et al. (2007). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. *Journal of Medicinal Chemistry*, 50(12), 2777-2796. [\[Link\]](#)
- ResearchGate. (n.d.). MMP Inhibitor Clinical Trials – The Past, Present, and Future. [\[Link\]](#)
- Scaffa, V. J. C., et al. (2014). Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion. *Journal of Applied Oral Science*, 22(1), 1-11. [\[Link\]](#)
- SciSpace. (2015). Potential clinical implications of recent matrix metalloproteinase inhibitor design strategies. [\[Link\]](#)
- Taylor & Francis Online. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. What are the new molecules for MMP1 inhibitors? [synapse.patsnap.com]
- 2. Designed loop extension followed by combinatorial screening confers high specificity to a broad matrix metalloproteinase inhibitor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structure and Function of Human Matrix Metalloproteinases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. research.unl.pt [research.unl.pt]
- 6. Frontiers | Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach [[frontiersin.org](https://www.frontiersin.org)]
- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- [8. Structural differences of matrix metalloproteinases. Homology modeling and energy minimization of enzyme-substrate complexes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. Metalloprotease inhibitor - Wikipedia \[en.wikipedia.org\]](#)
- [10. Zinc-binding groups modulate selective inhibition of MMPs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. science.egasmoniz.com.pt \[science.egasmoniz.com.pt\]](#)
- [14. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [15. benthamdirect.com \[benthamdirect.com\]](#)
- [16. eurekaselect.com \[eurekaselect.com\]](#)
- [17. Challenges with matrix metalloproteinase inhibition and future drug discovery avenues - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One \[journals.plos.org\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [21. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [22. scispace.com \[scispace.com\]](#)
- [23. Selective inhibition of matrix metalloproteinase 10 \(MMP10\) with a single-domain antibody - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [24. What are the therapeutic applications for MMP1 inhibitors? \[synapse.patsnap.com\]](#)
- [25. mdpi.com \[mdpi.com\]](#)
- [To cite this document: BenchChem. \[Technical Support Center: Navigating the Challenges of Selective MMP Inhibition\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b8654343/docs#technical-support-center-navigating-the-challenges-of-selective-mmp-inhibition\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)